p-Cyanobenzal-p-anisidine
Overview
Description
p-Cyanobenzal-p-anisidine: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a cyanobenzal group and an anisidine group, which are connected through a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Cyanobenzal-p-anisidine typically involves the condensation of p-cyanobenzaldehyde with p-anisidine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: p-Cyanobenzal-p-anisidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: p-Cyanobenzal-p-anisidine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, including intermediates for agrochemicals and polymers.
Mechanism of Action
The mechanism of action of p-Cyanobenzal-p-anisidine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to the modulation of their activity. Additionally, the presence of the cyanobenzal and anisidine groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
p-Anisidine: An aromatic amine with a methoxy group at the para position.
p-Cyanobenzaldehyde: An aromatic aldehyde with a cyano group at the para position.
p-Toluidine: An aromatic amine with a methyl group at the para position.
Uniqueness: p-Cyanobenzal-p-anisidine is unique due to the presence of both the cyanobenzal and anisidine groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-15-8-6-14(7-9-15)17-11-13-4-2-12(10-16)3-5-13/h2-9,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVSTYQWCPHCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293509 | |
Record name | p-Cyanobenzal-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20256-89-7 | |
Record name | p-Cyanobenzal-p-anisidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cyanobenzal-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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